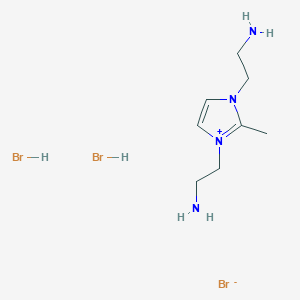
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity . The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity . Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and drug development .
Eigenschaften
CAS-Nummer |
639029-52-0 |
|---|---|
Molekularformel |
C9H14Cl2N4 |
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
2-chloro-3-[(2R)-2-methylpiperazin-1-yl]pyrazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-8(10)12-2-3-13-9;/h2-3,7,11H,4-6H2,1H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
OOZROFHKFFMSJI-OGFXRTJISA-N |
Isomerische SMILES |
C[C@@H]1CNCCN1C2=NC=CN=C2Cl.Cl |
Kanonische SMILES |
CC1CNCCN1C2=NC=CN=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)



![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)







